

Unraveling the Molecular Architecture of Carbomer 941: A Technical Guide

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Compound of Interest		
Compound Name:	Carbomer 941	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 941, a high molecular weight polymer of acrylic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries.[1][2] Its utility as a thickening, suspending, and stabilizing agent is directly attributable to its unique molecular architecture.[3] This technical guide provides an in-depth exploration of the molecular weight distribution of **Carbomer 941**, offering insights into its synthesis, characterization, and the implications of its polymeric nature on formulation performance.

Carbomer 941 is a synthetic polymer comprised of acrylic acid monomers cross-linked with allyl ethers of pentaerythritol.[1][2] This cross-linking creates a complex, three-dimensional network that, upon neutralization in an aqueous environment, swells significantly to form a viscous gel. It is this hydrogel-forming capability that underpins its widespread application.

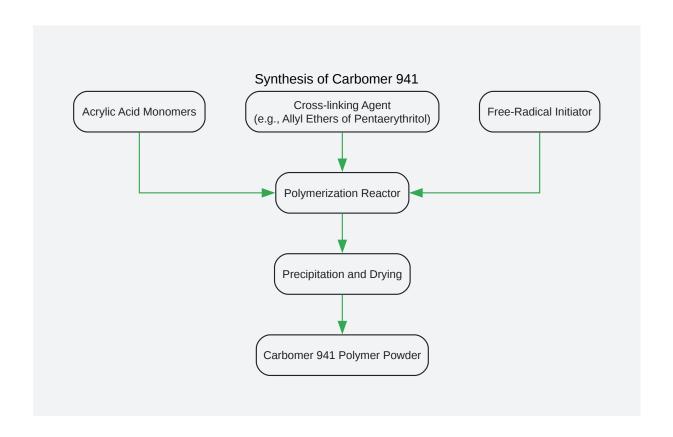
Synthesis and Molecular Structure

The synthesis of **Carbomer 941** is primarily achieved through free-radical precipitation polymerization. In this process, acrylic acid monomers react in the presence of a free-radical initiator and a cross-linking agent. The choice and concentration of the cross-linking agent are critical in defining the final properties of the polymer, including its molecular weight and rheological behavior.



The cross-linking agent forms covalent bonds between the linear poly(acrylic acid) chains, creating a robust and extensive network. The degree of cross-linking is a key parameter that can be controlled during synthesis to tailor the polymer's properties. A higher degree of cross-linking results in a more rigid and strong polymer, while a lower degree will produce a more flexible material.

Below is a diagram illustrating the general synthesis process of Carbomer 941.



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Caption: General workflow for the synthesis of Carbomer 941.

Molecular Weight Distribution: A Complex Picture

Determining the precise molecular weight distribution of a cross-linked polymer like **Carbomer 941** presents significant analytical challenges. Unlike linear polymers, which can be readily dissolved and analyzed, the extensive cross-linking in carbomers results in a structure that



swells rather than dissolves in solvents. This insolubility complicates analysis by common techniques such as Size Exclusion Chromatography (SEC).

While a definitive and complete molecular weight distribution profile with precise values for weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) is not readily available in public literature, some key quantitative insights have been established.

Parameter	Value	Reference
Approximate Molecular Weight	1,250,000 g/mol	
Theoretical Molecular Weight Range	700,000 to 4,000,000,000 g/mol	
Molecular Weight Between Crosslinks (Mc)	237,600 g/mol	N/A

It is important to note that the "approximate molecular weight" is a generalized value and the "theoretical molecular weight range" for carbomers is exceptionally broad, highlighting the variability inherent in these polymers. The molecular weight between crosslinks (Mc) provides a measure of the cross-linking density, a critical parameter influencing the swelling behavior and rheological properties of the polymer.

Experimental Protocols for Molecular Weight Characterization

Despite the challenges, several analytical techniques can be employed to gain insights into the molecular characteristics of carbomers. The following sections outline the general methodologies for these key experiments.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight of polymers without the need for column calibration with standards. For cross-linked polymers like



Carbomer 941, specialized sample preparation is crucial to enable analysis. This may involve controlled degradation to produce soluble fragments or the use of specialized solvent systems.

Methodology:

Sample Preparation:

- A key challenge is the solubilization of the cross-linked polymer. A potential approach
 involves the controlled chemical cleavage of a fraction of the cross-links to produce high
 molecular weight, soluble branched polymers. This must be done carefully to ensure the
 resulting fragments are representative of the overall polymer structure.
- Alternatively, for less cross-linked carbomers, dissolution in a suitable solvent system, potentially at elevated temperatures and with extended agitation, may be attempted. The choice of solvent is critical and should be a good solvent for poly(acrylic acid).
- The prepared sample solution must be meticulously filtered through a series of membranes (e.g., 0.45 μm followed by 0.22 μm) to remove any insoluble microgels or particulate matter that could interfere with the analysis.

Instrumentation:

- A standard SEC system equipped with a pump, injector, and a series of SEC columns suitable for high molecular weight polymers in the chosen solvent.
- A multi-angle light scattering (MALS) detector positioned downstream of the SEC columns.
- A differential refractive index (dRI) detector to continuously measure the concentration of the eluting polymer.

Data Acquisition and Analysis:

- The prepared sample is injected into the SEC system.
- As the polymer fractions elute from the columns, they pass through the MALS and dRI detectors.

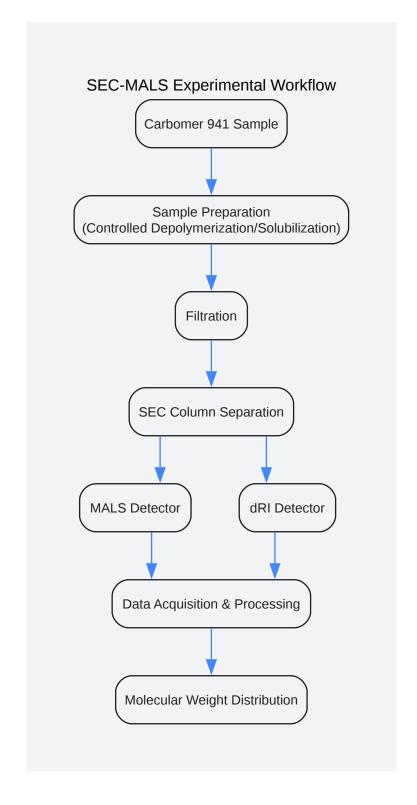






- The MALS detector measures the intensity of light scattered at various angles, while the dRI detector measures the concentration of each fraction.
- Software is used to process the data from both detectors to calculate the absolute molecular weight at each elution volume, thereby generating a molecular weight distribution for the soluble portion of the sample.





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Caption: Workflow for SEC-MALS analysis of Carbomer 941.

Viscometry



Viscometry provides an indirect method for estimating the molecular weight of polymers based on the viscosity of their dilute solutions. The Mark-Houwink equation, $[\eta] = K * M^a$, relates the intrinsic viscosity ($[\eta]$) to the viscosity average molecular weight (Mv). The constants K and 'a' are specific to a given polymer-solvent system and temperature.

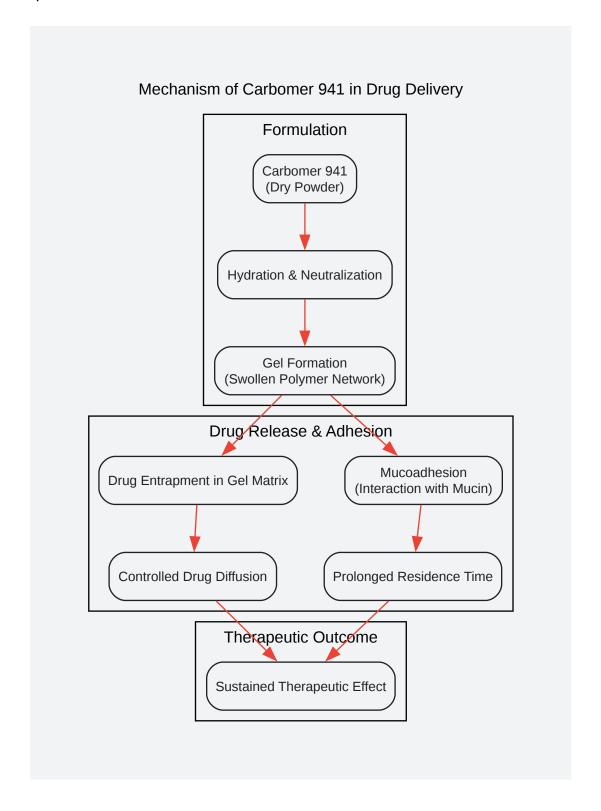
Methodology:

- Sample Preparation:
 - Prepare a series of dilute solutions of the soluble portion of Carbomer 941 in a suitable solvent at precisely known concentrations.
 - The solvent must be a good solvent for poly(acrylic acid) and should be filtered to remove any particulate matter.
- Viscosity Measurement:
 - Use a capillary viscometer, such as an Ubbelohde viscometer, to measure the flow times
 of the pure solvent and each of the polymer solutions at a constant, controlled
 temperature.
- Data Analysis:
 - Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity
 (η red) for each concentration.
 - Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([n]).
 - If the Mark-Houwink parameters (K and a) for poly(acrylic acid) in the chosen solvent are known, the viscosity average molecular weight (Mv) can be calculated. If they are not known, they must be determined by calibrating with polymer standards of known molecular weight.

Signaling Pathways and Logical Relationships in Drug Delivery



Carbomer 941's utility in drug delivery, particularly in mucoadhesive and controlled-release formulations, stems from its molecular properties. The following diagram illustrates the logical relationships involved in its mechanism of action.



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References

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